molecular formula C21H14N2O3 B086115 1-Amino-5-benzoylaminoanthraquinone CAS No. 117-06-6

1-Amino-5-benzoylaminoanthraquinone

Cat. No.: B086115
CAS No.: 117-06-6
M. Wt: 342.3 g/mol
InChI Key: FWEQPMZEKHHFTB-UHFFFAOYSA-N
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Description

1-Amino-5-benzoylaminoanthraquinone (CAS Registry Number: 117-06-6) is a specialized anthraquinone derivative with the molecular formula C21H14N2O3 and a molecular weight of 342.35 g/mol . This compound is part of the anthraquinone family, a class of organic compounds characterized by a 9,10-anthracenedione structure that serves as a foundational scaffold for a wide range of applications, from dyes to pharmaceuticals . Anthraquinone derivatives are the subject of continuous research interest due to their unique spectral properties, redox activity, and diverse biological activities . In scientific research, this compound serves as a valuable intermediate for the synthesis and structural modification of more complex molecules. The structural features of the anthraquinone core, particularly the presence of electron-withdrawing carbonyl groups, significantly influence its chemical properties, making methodologies for its functionalization a fundamental area of study . Recent research highlights the potential of novel amide anthraquinone derivatives in medicinal chemistry. Specifically, structurally modified compounds have demonstrated potent and selective anti-proliferative activities against various human cancer cell lines, with one study showing that a related 1-nitro-2-acyl anthraquinone-amino acid derivative induced apoptosis in colon cancer cells via ROS-JNK pathway activation . This underscores the relevance of such structures in developing new chemotherapeutic agents. Furthermore, amino-substituted anthraquinones are historically and currently important in the dye industry, and their chromophoric system allows for the study of intermolecular interactions, making them useful in creating pH-sensitive supramolecular structures or as efficient electron acceptors . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide
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InChI

InChI=1S/C21H14N2O3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEQPMZEKHHFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059445
Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Molecular Weight

342.3 g/mol
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CAS No.

117-06-6
Record name N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
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Record name 1-Amino-5-benzamidoanthraquinone
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Record name 1-Amino-5-benzoylaminoanthraquinone
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Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Record name 1-Amino-5-benzamidoanthraquinone
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Preparation Methods

Solid Acid-Catalyzed Condensation (Patent EP0499451A1)

The synthesis begins with 2-chlorobenzyl chloride (8 ) and para-xylene (2 ) in the presence of a solid acid catalyst (e.g., zeolites or acidic resins). This step forms a dimethylbenzophenone intermediate via Friedel-Crafts alkylation. Key conditions include:

  • Temperature : 90–95°C

  • Solvent : Halogenated solvents (e.g., methylene chloride)

  • Catalyst load : 5–10 wt%

Oxidation of the methyl groups using air or nitric acid yields 2-chlorobenzophenone-2',5'-dicarboxylic acid (4 ). Cyclization with oleum (10–40% SO₃ in H₂SO₄) at 90–95°C for 2–6 hours produces 1-chloroanthraquinone-carboxylic acid (5 ). Subsequent ammonolysis replaces the chloro group with an amino group, followed by decarboxylation to yield 1-aminoanthraquinone (7 ) in 65–75% overall yield.

HF-Catalyzed Route (Patent EP0499450A1)

An alternative method condenses 2-chlorobenzoic acid derivatives with meta-xylene using liquid HF as a catalyst. The sequence includes:

  • Condensation : HF-mediated coupling at 60–80°C to form 2-chloro-dimethylbenzophenone (3 ).

  • Oxidation : Air oxidation to 2-chlorobenzophenone-2',4'-dicarboxylic acid (4 ).

  • Cyclization : Oleum-catalyzed ring closure (90–95°C) yielding a 50:50 mixture of 1-chloroanthraquinone-6- and -7-carboxylic acids.

  • Amination and Decarboxylation : Ammonolysis at 100–150°C without catalysts achieves 85–90% conversion to 1-aminoanthraquinone.

Functionalization at Position 5: Nitration and Reduction

Regioselective Nitration

The 1-amino group directs electrophilic nitration to the para position (C-5) due to its strong electron-donating resonance effect. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, 1-aminoanthraquinone undergoes mono-nitration to yield 1-amino-5-nitroanthraquinone.

Reaction Conditions :

  • Nitrating agent : 65% HNO₃ (1.2 equiv)

  • Solvent : Concentrated H₂SO₄

  • Yield : 70–80%

Reduction to 1,5-Diaminoanthraquinone

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (Fe/HCl) converts the nitro group to an amine:

1-Amino-5-nitroanthraquinoneH2/Pd-C1,5-Diaminoanthraquinone\text{1-Amino-5-nitroanthraquinone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1,5-Diaminoanthraquinone}

Optimized Conditions :

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Yield : 90–95%

Benzoylation of the 5-Amino Group

Acyl Transfer Reaction

The 5-amino group reacts with benzoyl chloride in a Schotten-Baumann reaction:

1,5-Diaminoanthraquinone+BzClNaOHThis compound\text{1,5-Diaminoanthraquinone} + \text{BzCl} \xrightarrow{\text{NaOH}} \text{this compound}

Conditions :

  • Base : 10% NaOH (aqueous)

  • Solvent : Dichloromethane/water biphasic system

  • Temperature : 0–5°C (to minimize di-acylation)

  • Yield : 75–85%

Selectivity Considerations

The 1-amino group’s lower nucleophilicity (due to conjugation with the anthraquinone core) ensures selective benzoylation at the 5-position. Nuclear magnetic resonance (NMR) analysis confirms >95% regioselectivity.

Alternative Synthetic Routes

Haworth Reaction-Based Synthesis

Building the anthraquinone core from benzene derivatives:

  • Friedel-Crafts acylation of 2-nitrobenzoyl chloride with xylene.

  • Cyclization and reduction to install amino groups pre-cyclization.
    This method avoids post-functionalization but suffers from lower yields (50–60%) due to isomer formation.

Ullmann Coupling for Direct Benzoylation

A modern approach employs copper-catalyzed coupling between 1-amino-5-iodoanthraquinone and benzamide:

1-Amino-5-iodoanthraquinone+BenzamideCuI, K2CO3This compound\text{1-Amino-5-iodoanthraquinone} + \text{Benzamide} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF, 120°C

  • Yield : 60–70%

Challenges and Optimization

Isomer Separation

Cyclization steps often produce positional isomers (e.g., 6- vs. 7-carboxylic acid derivatives). Chromatographic separation or fractional crystallization is required, reducing overall efficiency.

Decarboxylation Side Reactions

High temperatures during decarboxylation (>150°C) risk desubstitution at the 1-position. Optimized protocols use phased heating (120–140°C) under vacuum.

Solvent Systems for Benzoylation

Polar aprotic solvents (e.g., DMF) improve benzoyl chloride solubility but may hydrolyze the reagent. Biphasic systems balance reactivity and stability .

Chemical Reactions Analysis

1-Amino-5-benzoylaminoanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where the amino or benzoylamino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Synthesis and Production

The synthesis of 1-amino-5-benzoylaminoanthraquinone typically involves the condensation of anthraquinone derivatives with amino compounds. One notable method includes the reaction of 1-aminoanthraquinone with benzoyl chloride under specific conditions to yield the desired compound. This process is often optimized to enhance yield and purity, making it suitable for industrial applications .

Applications in Dye Chemistry

This compound is primarily utilized in the production of vat dyes, which are renowned for their excellent wash-fastness and light-fastness. The key applications include:

  • Textile Dyeing : It serves as an intermediate for synthesizing vat dyes used on cotton and rayon fabrics. The dyeing process involves reducing the vat dyes to their soluble leuco forms before application .
  • Colorant Production : The compound is a precursor for various anthraquinone-based colorants, which are used in a range of products from textiles to inks .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in dye formulations:

  • Dyeing Performance : Research indicates that fabrics dyed with vat dyes derived from this compound exhibit superior color retention and resistance to washing compared to conventional dyes .
  • Environmental Impact : Studies have also focused on the environmental implications of using vat dyes, highlighting the need for effective waste management strategies due to the complex nature of these dyes and their potential toxicity .
  • Industrial Applications : A patent describes a novel process for preparing anthraquinone imides, including those derived from this compound, emphasizing its industrial relevance due to improved reaction conditions that reduce environmental hazards associated with traditional methods .

Comparative Analysis of Vat Dyes

The following table summarizes key characteristics of various vat dyes derived from anthraquinone compounds, including this compound:

Dye NameChemical StructureApplication AreaFastness Properties
CI Vat Black 25Derived from anthrimideTextile dyeingExcellent
CI Vat Yellow 4Derived from benzoyl naphthaleneTextile dyeingGood
CI Vat Blue 20Derived from dibenzanthroneTextile dyeingVery good
CI Vat Orange 15Derived from anthraquinoneTextile dyeingGood

Mechanism of Action

The mechanism of action of 1-Amino-5-benzoylaminoanthraquinone varies depending on its application. In pharmaceutical contexts, it acts as a building block for drug synthesis, where its specific interactions with molecular targets and pathways depend on the final compound being synthesized. Generally, it interacts with enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Anthraquinones

1-Amino-4-bromo-9,10-anthraquinone Derivatives
  • Synthesis: Brominated derivatives are synthesized via Ullmann-type reactions or nucleophilic substitution. For example, 1-amino-4-bromoanthraquinone reacts with 2-aminoethanol to yield sulfonic acid derivatives, which are further modified into triazenes .
  • Key Differences: Bromine substituents enhance electrophilicity, facilitating nucleophilic substitutions, whereas benzoylamino groups in the target compound improve solubility in organic solvents and dye compatibility .
1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2)
  • Structure : Bromine at positions 2 and 4 increases molecular weight (423.93 g/mol) and toxicity (RTECS CB5500000) compared to the target compound (342.10 g/mol) .
  • Applications : Primarily used in industrial dyes, but its high toxicity limits pharmaceutical applications .
2-(Butylamino)anthracene-1,4-dione (3a)
  • Synthesis: Produced via amination of anthraquinone precursors using butylamine and PhI(OAc)₂ as a catalyst .

Functional Group Impact on Properties

Compound Substituents Molecular Weight (g/mol) Key Applications Notable Properties
1-Amino-5-benzoylaminoanthraquinone NH₂ (C1), Benzoylamino (C5) 342.10 Dye intermediates (CI Vat Orange 15) High thermal stability, moderate solubility in polar solvents
1-Amino-2,4-dibromoanthraquinone NH₂ (C1), Br (C2, C4) 423.93 Industrial dyes High toxicity (RTECS CB5500000)
2-(Butylamino)anthracene-1,4-dione Butylamino (C2) 309.35 Anticancer agents Cytotoxic (IC₅₀: 1.1–13.0 µg/mL)
1-Amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-anthracene NH₂ (C1), Hydroxyethylamino (C4) 414.38 (estimated) Drug development Improved hydrophilicity for drug delivery

Biological Activity

1-Amino-5-benzoylaminoanthraquinone (ABAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores the biological properties of ABAQ, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C21H14N2O3C_{21}H_{14}N_{2}O_{3} and a molecular weight of 342.35 g/mol. The compound features an anthraquinone backbone with amino and benzoyl functional groups, which contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C21H14N2O3C_{21}H_{14}N_{2}O_{3}
Molecular Weight 342.35 g/mol
CAS Number 117-06-6
IUPAC Name N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide

The biological activity of ABAQ is primarily attributed to its ability to intercalate into DNA, influencing various cellular processes such as replication and transcription. This intercalation disrupts normal cellular functions and can lead to cytotoxic effects in cancer cells. Additionally, ABAQ has been shown to interact with various enzymes and receptors, modulating their activity and leading to significant biological responses.

Key Mechanisms:

  • DNA Intercalation : ABAQ binds between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in cells, contributing to its cytotoxicity.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that ABAQ possesses significant anticancer properties. A study demonstrated that ABAQ effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Properties

ABAQ has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxic Effects

The compound exhibits cytotoxic effects on normal cells at higher concentrations, which raises concerns regarding its therapeutic index. However, its selective toxicity towards cancer cells presents a potential for targeted cancer therapies.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with ABAQ resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy of ABAQ against Staphylococcus aureus showed that concentrations as low as 50 µg/mL significantly reduced bacterial growth. The findings suggest potential applications in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of ABAQ indicates good bioavailability due to its solubility in organic solvents. Studies suggest that it is rapidly absorbed following administration, with a significant distribution in tissues. Metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 1-amino-5-benzoylaminoanthraquinone, and how are purity thresholds validated?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254–400 nm) to assess purity. Validate against certified reference standards (e.g., 1-aminoanthraquinone, CAS 82-45-1) .
  • Validation : Compare retention times and spectral data with anthraquinone derivatives (e.g., 1-hydroxy-4-(p-toluidino)anthraquinone) to confirm structural integrity . For purity thresholds, adhere to industrial standards (e.g., HG/T 2079-2014), which specify ≤0.2% moisture content and ≥98% chemical purity .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Synthesis : React 1-aminoanthraquinone (CAS 82-45-1) with benzoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen. Use a molar ratio of 1:1.2 (anthraquinone:benzoyl chloride) and maintain 80–90°C for 6 hours .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7). Quench with ice-water to precipitate the product, then recrystallize from ethanol .

Advanced Research Questions

Q. How do substituent positions (e.g., amino vs. benzoylamino groups) influence the electronic properties and bioactivity of anthraquinones?

  • Structure-Activity Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. Compare with experimental UV-Vis spectra (e.g., λmax shifts) to correlate substituent effects with redox behavior .
  • Bioactivity : Test antibacterial efficacy using agar diffusion assays against E. coli and S. aureus. Anthraquinones with electron-withdrawing groups (e.g., benzoylamino) show enhanced activity due to increased membrane permeability .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Conflict Resolution :

  • Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene, hexane). Document temperature-dependent solubility (20–80°C) using gravimetric analysis .
  • Crystallinity : Analyze X-ray diffraction (XRD) patterns to identify polymorphic forms that may affect solubility .

Q. How can computational models predict the degradation pathways of this compound under environmental conditions?

  • Modeling Approach : Use Gaussian software to simulate hydrolysis and photolysis pathways. Input molecular descriptors (e.g., bond dissociation energies, HOMO-LUMO gaps) derived from NMR and IR spectra .
  • Validation : Compare predicted intermediates (e.g., anthraquinone-5-sulfonic acid) with LC-MS/MS data from accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Best Practices

  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting. Include raw chromatograms, spectral peaks, and crystallographic data in supplementary materials .
  • Safety Protocols : Store the compound in amber glass at 4°C to prevent photodegradation. Use PPE (gloves, lab coat) due to potential mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-5-benzoylaminoanthraquinone
Reactant of Route 2
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1-Amino-5-benzoylaminoanthraquinone

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